Home > Products > Screening Compounds P133397 > 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid
3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid - 924871-15-8

3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid

Catalog Number: EVT-3150791
CAS Number: 924871-15-8
Molecular Formula: C9H15N5O3
Molecular Weight: 241.251
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(5-(4-Chlorophenyl)-3-(Ethoxycarbonyl)-2-Methyl-1H-Pyrrol-1-yl)Propanoic Acid

    Compound Description: This compound was the subject of a stability study using RP-HPLC. Researchers investigated its degradation pathways and the formation of impurities under different pH conditions. Notably, at pH 9.0, they identified a process-related impurity, ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate. []

    Relevance: While not directly structurally similar, this compound's research context highlights the importance of stability assessments for compounds like 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid. Understanding degradation pathways and impurity formation is crucial for pharmaceutical development and quality control. This relates to the target compound as both are organic acids with potential biological activity, emphasizing the need for stability studies in similar research avenues. []

    Compound Description: This complex features Cadmium(II) ions coordinated with 3-(1H-tetrazol-1-yl)propanoic acid ligands and thiocyanate anions. The structure forms a layered network through bridging thiocyanate anions, further stabilized by hydrogen bonding. []

    Relevance: The presence of the 3-(1H-tetrazol-1-yl)propanoic acid ligand in this complex is structurally significant. This ligand shares the tetrazole-propanoic acid core with 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid. The different substituent on the tetrazole ring (morpholin-4-ylmethyl vs. a simple hydrogen) highlights a potential area for structural modification and exploration of its effects on coordination chemistry and material properties. []

1-Cyclopropyl-3-[3-(5-Morpholin-4-ylmethyl-1H-benzoimidazol-2-yl)-1H-1-Pyrazol-4-yl]-Urea

    Compound Description: This compound exhibits a wide range of potential therapeutic applications, including the treatment of pain, cardiovascular diseases, bone diseases, and various cancers. Its mechanism of action involves inhibiting specific kinases. Research also focuses on its formulation into pharmaceutical combinations, particularly with lactate and citrate salts. [, ]

    Relevance: The shared morpholine moiety with 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid draws a structural connection. This suggests that exploring variations of the morpholine substituent in 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid could be a viable strategy for modulating its physicochemical properties and potential biological activity. [, ]

(4-{[(1S,3R)-1-([1,1'-Biphenyl]-4-ylmethyl)-4-Ethoxy-3-Methyl-4-Oxobutyl]Amino}-4-Oxobutanoate)-(N-Pentanoyl-N-{[2'-(1H-Tetrazol-1-Id-5-Yl)[1,1'-Biphenyl]-4-Yl]Methyl}-L-Valinate) Trisodium

    Compound Description: This complex organic salt is a key intermediate in the synthesis of pharmaceutical compounds. Its preparation method is a focal point of research. []

    Relevance: The presence of the tetrazole ring within the structure links this compound to 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid. This shared feature highlights the relevance of tetrazole-containing compounds in medicinal chemistry, potentially suggesting shared or analogous biological targets or mechanisms of action. []

3-[1-(4-Sulfamoylphenyl)-5-p-Tolyl-1H-Pyrazol-3-yl]Propanoic Acid and 3-[5-(4-Bromophenyl)-1-(4-Sulfamoylphenyl)-1H-Pyrazol-3-yl]Propanoic Acid

    Compound Description: These pyrazole derivatives were synthesized regiospecifically. Their structures, elucidated through X-ray crystallography, highlight the importance of hydrogen bonding in their solid-state arrangements. []

    Relevance: These compounds share the propanoic acid moiety with 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid. The structural difference lies in the heterocyclic ring system, with these compounds incorporating a pyrazole instead of a tetrazole ring. This suggests that exploring different heterocycles linked to the propanoic acid could yield compounds with diverse properties and biological activities, offering insights into structure-activity relationships. []

6-(4-Substituted Aryl)-2-(3,5-Dimethyl-1H-Pyrazol-1-yl)Imidazo[2,1-B][1,3,4]Thiadiazole Derivatives

    Compound Description: This series of compounds, particularly those with modifications at the 5-position of the imidazothiadiazole ring (morpholin-4-ylmethyl, pyrrolidine-4-ylmethyl, piperidin-4-ylmethyl), exhibits promising antitubercular and antifungal activities. []

    Relevance: The presence of a morpholin-4-ylmethyl substituent in some derivatives of this series directly parallels the structure of 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid. This structural similarity, coupled with the demonstrated biological activity of these derivatives, suggests that 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid might also possess antimicrobial properties, prompting further investigation into its potential as a lead compound for developing new antitubercular or antifungal agents. []

2-(2-Butyl-5-Chloro-4-((Phenylimino)methyl)-1H-Imidazol-1-yl)-N-(4-(3-Oxomorpholino)Phenyl)Acetamide Analogues

    Compound Description: These compounds are structurally related to Losartan, a medication used to treat high blood pressure. The research focuses on their efficient synthesis and structural characterization. []

    Relevance: The shared morpholine moiety, although present in a different chemical environment within the 2-(2-Butyl-5-Chloro-4-((Phenylimino)methyl)-1H-Imidazol-1-yl)-N-(4-(3-Oxomorpholino)Phenyl)Acetamide Analogues, provides a structural link to 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid. This suggests that modifications to the morpholine substituent, such as those explored in the Losartan analogues, could impact the pharmacological profile of 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid, potentially influencing its interaction with biological targets. []

(E)-2-(2-Butyl-5-Chloro-4-((Phenylimino)methyl)-1H-Imidazol-1-yl)-N-(4-(3-Oxomorpholino)phenyl)acetamide Analogues

    Compound Description: These compounds are analogs of Losartan, a medication used to treat high blood pressure. The research highlights the significance of the 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI) moiety, a key active metabolite of Losartan, and explores modifications to the structure for potentially improved pharmacological properties. []

    Relevance: Similar to the previous compound, the presence of the morpholine group, albeit in a different chemical context, connects these analogs to 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid. This recurring morpholine motif suggests its potential role in influencing the compound's interactions with biological systems, making it a key structural feature for further investigation and modification. []

3-(1,2,3-Triazol-4-yl)-β-Carbolines and 3-(1H-Tetrazol-5-yl)-β-Carbolines

    Compound Description: Researchers synthesized these β-carboline derivatives as potential anticancer agents. The 3-(1H-tetrazol-5-yl)-β-carbolines showed particular promise, exhibiting potent antiproliferative activity against various cancer cell lines. []

    Relevance: The 3-(1H-tetrazol-5-yl)-β-carbolines share the tetrazole ring system with 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid, highlighting the relevance of this heterocycle in medicinal chemistry, particularly in the context of anticancer drug discovery. The structural variations between these compounds and 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid provide insights for designing new analogs and exploring the impact of these changes on anticancer activity. []

2-(2-Substituted-Phenyl)-3-(4-{1-[2-(1H-Tetrazol-5-yl)-Biphenyl-4-ylmethyl])-1H-Benzoimidazol-2-yl}-Phenyl)-Thiazolidin-4-ones

    Compound Description: These compounds, designed as angiotensin II receptor antagonists, show promising antihypertensive activity. The research focuses on their synthesis and evaluation as potential therapeutic agents for hypertension. [, ]

    Relevance: Although structurally distinct, these compounds, along with several others in this list, emphasize the significance of the tetrazole ring system in medicinal chemistry, particularly for designing antihypertensive agents. The presence of the tetrazole ring in both these compounds and 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid suggests a potential link to similar biological targets or mechanisms, prompting further exploration of the target compound's potential antihypertensive properties. [, ]

2-[(Substituted-phenylamino)-phenyl-methyl]-1-[2′-(1H-tetrazol-5-yl)biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine Derivatives

    Compound Description: This series of benzimidazole derivatives displays potent antihypertensive activity. The research highlights their synthesis and evaluation for treating hypertension. []

    Relevance: Similar to the previous compound, the presence of the tetrazole ring in these antihypertensive benzimidazole derivatives reinforces the significance of this structural motif in medicinal chemistry, particularly in the context of cardiovascular diseases. This, coupled with the presence of the tetrazole ring in 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid, suggests a potential area for investigating the target compound's potential antihypertensive properties. []

[2-(Substituted-phenyl)-6-methoxy-1-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H-benzimidazole]

    Compound Description: This series of benzimidazole derivatives, synthesized using BF3·OEt2 as a catalyst, exhibits antihypertensive activity. The research emphasizes their synthesis and potential for treating hypertension. []

    Relevance: The shared presence of the tetrazole ring in these benzimidazole derivatives and 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid suggests a potential connection to similar biological targets or pathways involved in regulating blood pressure. This structural link encourages further investigation into the target compound's potential antihypertensive properties and its mechanism of action. []

N- {4-(6-Chloro-5-nitro-1- [2'--(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H-benzoimidazol-2yl-}-phenyl)- 3-(substituted-phenyl)-acryl amides

    Compound Description: This series of compounds, designed as AT1 Angiotensin II Receptor Antagonists, demonstrates significant antihypertensive activity compared to Losartan. []

    Relevance: This compound series and several others discussed here highlight the importance of the tetrazole group and the biphenyltetrazole moiety in antihypertensive agents acting as AT1 Angiotensin II Receptor Antagonists. Although the core structure differs, the presence of the tetrazole ring in both these compounds and 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid prompts further research into the target compound's potential interaction with AT1 Angiotensin II Receptors and its possible antihypertensive effects. []

2-Amino-3-(1-(4-(4-(2-Methoxyphenyl)Piperazine-1-yl)Butyl)-1H-1,2,3-Triazol-4-yl)Propanoic Acid

    Compound Description: This compound, radiolabeled with 99mTc-tricarbonyl, shows promise as a potential 5HT1A receptor imaging agent. It exhibits favorable in vitro and in vivo stability and promising biodistribution profiles. []

    Relevance: Both this compound and 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid contain a propanoic acid moiety linked to a five-membered nitrogen-containing heterocycle. Although the heterocycles and their substituents differ, this structural similarity suggests that modifying the tetrazole ring in 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid with other five-membered heterocycles could be a viable strategy for modulating its properties and exploring its potential for developing new imaging agents or therapeutic compounds. []

N-Phenyl-2-{[5-(Naphthalen-1-ylmethyl)-4-Ethyl-4H-1,2,4-Triazol-3-yl]Thio}Acetamide Derivatives

    Compound Description: This series of compounds, incorporating 1,2,4-triazole and acetamide moieties, exhibits α-glucosidase inhibitory potential. Compound 5g, with a 3-hydroxy substitution on the N-phenylacetamide moiety, shows particularly promising activity. []

    Relevance: While structurally distinct from 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid, the exploration of the 1,2,4-triazole scaffold in these compounds highlights the potential of exploring different heterocyclic systems linked to propanoic acid for discovering new compounds with desirable biological activities. This suggests that modifications to the tetrazole ring in the target compound could be a valuable strategy for modulating its properties and investigating its potential for inhibiting α-glucosidase or other biological targets. []

3-Chloro-4-(4-chlorophenyl-1-(4-{1-[2'-(2H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H-benzimidazol-2yl}-phenyl)-azetidin-2-one Derivatives

    Compound Description: These benzimidazole derivatives, designed as AT1 Angiotensin II Receptor Antagonists, show potential as antihypertensive agents. The research emphasizes the role of the biphenyltetrazole moiety and the azetidin-2-one ring in their biological activity. [, ]

    Relevance: These compounds further emphasize the importance of the tetrazole group and the biphenyltetrazole moiety, commonly observed in AT1 Angiotensin II Receptor Antagonists with antihypertensive activity. While structurally different from 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid, the recurring presence of the tetrazole ring in antihypertensive agents suggests a potential link to similar biological targets or mechanisms. This observation encourages further investigation into the target compound's potential interactions with AT1 Angiotensin II Receptors and its possible antihypertensive properties. [, ]

    Compound Description: This compound is a commercially available antihypertensive drug known as Irbesartan. It functions as an angiotensin II receptor antagonist, specifically targeting the AT1 receptor subtype. []

    Relevance: This compound highlights the significance of the tetrazole ring and the biphenyltetrazole moiety, commonly found in AT1 Angiotensin II Receptor Antagonists, in the context of antihypertensive medications. Though 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid differs in its core structure, the shared presence of the tetrazole ring suggests a possible link to similar biological targets or mechanisms. This connection encourages further research into the target compound's potential interaction with AT1 Angiotensin II receptors and its potential antihypertensive effects. []

3-(1H-Imidazol-1-Yl-Methyl)-2-Methyl-1H-Indole-1-Propanoic Acid (UK 38.485)

    Compound Description: This imidazole derivative acts as a thromboxane synthetase inhibitor. Studies demonstrate its protective effects on ischemically stressed myocardium in canine models. []

    Relevance: The research on this compound underscores the therapeutic potential of molecules containing a propanoic acid group attached to a heterocyclic system. While structurally different from 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid, the shared propanoic acid moiety and the presence of a nitrogen-containing heterocycle suggest that exploring variations in the heterocyclic ring system linked to propanoic acid could lead to compounds with diverse biological activities, including potential cardioprotective effects. []

[1-14C]2-(1H-Tetrazol-5-yl)Acetic Acid

    Compound Description: This radiolabeled compound serves as a crucial intermediate in synthesizing pharmaceutical compounds, facilitating metabolic profiling studies. []

    Relevance: The shared tetrazole ring system between this compound and 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid highlights the widespread use of this heterocycle in medicinal chemistry. This commonality suggests that both compounds might exhibit similar pharmacokinetic properties or interact with analogous biological targets, making the study of [1-14C]2-(1H-Tetrazol-5-yl)Acetic Acid's metabolic fate relevant for understanding the potential behavior of 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid in biological systems. []

7β-(((Cyanomethyl)thio)acetamido)-7α-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-3-cephem-4-carboxylic acid (CS-1170)

    Compound Description: CS-1170 belongs to the cephalosporin class of antibiotics. This semisynthetic 7α-methoxycephalosporin exhibits notable antibacterial activity, particularly against Gram-negative bacteria. [, ]

    Relevance: While structurally distinct from 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid, CS-1170 emphasizes the importance of the tetrazole ring system in medicinal chemistry, particularly in the context of antibacterial agents. The presence of this shared heterocycle in both compounds, despite their different core structures, suggests a potential for exploring the target compound for antibacterial properties. This connection highlights the versatility of the tetrazole moiety in medicinal chemistry and its potential applications beyond its known uses. [, ]

    Compound Description: These indole-based compounds act as potent GPR40 full agonists. They demonstrate significant potential for treating type 2 diabetes by enhancing glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. Compound 4o shows promising in vivo efficacy in improving glycemic control in mouse models. []

    Relevance: While structurally distinct from 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid, the research on these GPR40 agonists emphasizes the therapeutic potential of compounds containing a propanoic acid group linked to an aromatic system. This structural similarity, despite the different heterocycles involved, suggests that exploring variations in the aromatic or heterocyclic ring system connected to propanoic acid could be a valuable strategy for identifying novel compounds with potential therapeutic applications, including those targeting metabolic disorders like type 2 diabetes. []

1-{[4′-(1H-1,2,4-Triazol-2-Ium-1-Ylmethyl)Biphenyl-4-Yl]Methyl}-1H-1,2,4-Triazol-2-Ium Bis(3-Carboxy-5-Iodobenzoate)–5-Iodobenzene-3,5-Dicarboxylic Acid–Water (1/2/2)

    Compound Description: This complex organic salt comprises a dicationic biphenyl unit linked to two 1,2,4-triazole rings. The crystal structure reveals intricate hydrogen bonding networks involving the carboxylate anions and water molecules. []

    Relevance: Although structurally distinct from 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid, this compound's structural complexity and the presence of multiple heterocycles highlight the potential of exploring diverse molecular architectures incorporating similar heterocyclic motifs. This suggests that incorporating additional heterocycles or modifying the existing tetrazole ring in 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid could be a viable strategy for generating new compounds with unique properties and potential biological activities. []

(S)-5-Methyl-3-{1-(Pentan-3-yl)-2-(Thiophen-2-ylmethyl)-1H-Benzo[d]Imidazole-5-Carboxamido}Hexanoic Acid (CMF-019)

    Compound Description: CMF-019 is a potent apelin receptor (APJ) agonist, playing a crucial role in regulating cardiovascular homeostasis. Research has focused on its synthesis and characterization as a tool for exploring the apelin-APJ system. []

    Relevance: While structurally distinct from 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid, CMF-019 underscores the importance of exploring diverse heterocyclic scaffolds for discovering new bioactive compounds. This research emphasizes that seemingly disparate structures can still hold valuable information for medicinal chemistry, potentially inspiring the exploration of new applications for 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid beyond its currently known properties. []

7-[2-(2-Aminothiazol-4-yl)-Acetamido]-3-[[[1-(2-Dimethylaminoethyl)-1H-Tetrazol-5-Yl]-Thio]Methyl]Ceph-3-Em-4-Carboxylic Acid (SCE-963)

    Compound Description: This compound belongs to the cephalosporin class of antibiotics and exhibits potent activity against various Gram-negative bacteria, including strains resistant to other cephalosporins. []

    Relevance: Similar to CS-1170, SCE-963 highlights the significance of the tetrazole ring in developing antibacterial agents. While structurally different from 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid, the presence of this shared heterocycle suggests that exploring the target compound's potential antibacterial properties could be a worthwhile endeavor, further emphasizing the versatility of the tetrazole moiety in medicinal chemistry. []

4-[2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy]-butyric acid (C4C)

    Compound Description: C4C is an active metabolite of KP-136, an orally effective antiallergic agent. It exhibits potent antiallergic effects by inhibiting mast cell activation. []

    Relevance: The presence of the tetrazole ring in this antiallergic compound, while structurally different from 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid, draws attention to this heterocycle's potential role in modulating immune responses. This observation suggests exploring the target compound for potential anti-inflammatory or immunomodulatory effects, expanding its potential therapeutic applications beyond its currently known properties. []

3-tert-Butyl-1-propyl-5-[[2‘-(1H-tetrazol-5-yl)-1,1‘-biphenyl-4-yl]methyl]-1H-pyrazole-4-carboxylic acid (14n)

    Compound Description: This compound is a potent and selective AT1 angiotensin II receptor antagonist, exhibiting promising antihypertensive activity in both in vitro and in vivo models. []

    Relevance: Similar to other mentioned antihypertensive agents, compound 14n highlights the significance of the tetrazole ring and the biphenyltetrazole moiety for AT1 receptor antagonism. The consistent presence of these structural features in potent antihypertensive compounds, despite the variations in the core structure compared to 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid, encourages further research into the target compound's potential interaction with AT1 receptors and its possible antihypertensive effects. []

6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2-(1H)quinolinone (Cilostazol)

    Compound Description: This compound is a phosphodiesterase type 3 (PDE III) inhibitor that protects the heart against ischemia/reperfusion injury. It acts by activating mitochondrial Ca2+-activated K+ channels. []

    Relevance: While structurally distinct from 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid, cilostazol's mechanism of action, involving ion channel modulation, highlights the potential of compounds with seemingly unrelated structures to influence similar biological pathways. This observation encourages exploring 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid for potential interactions with ion channels or other targets involved in cardioprotection, expanding its potential therapeutic applications. []

3-[1-(4-Carbamoylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic Acids

    Compound Description: This series of compounds exhibits S-nitrosoglutathione reductase (GSNOR) inhibitory activity. A study established a relationship between their electronic structure and inhibitory potency. []

    Relevance: While structurally different from 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid, the research on these GSNOR inhibitors emphasizes the importance of understanding the electronic properties of compounds in relation to their biological activity. This knowledge can be applied to the target compound, encouraging investigations into its electronic structure and its potential influence on interactions with biological targets, ultimately aiding in the design of more potent and selective analogs. []

Source and Classification

The compound is sourced from chemical suppliers and is often utilized in research settings for its potential applications in drug discovery and development. Its classification as a tetrazole derivative positions it within a family of compounds that exhibit diverse biological activities, making it of interest to researchers in pharmacology and biochemistry .

Synthesis Analysis

The synthesis of 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid typically involves the reaction between morpholine and tetrazole derivatives. The general synthetic route can be summarized as follows:

  1. Starting Materials: Morpholine and a suitable tetrazole derivative.
  2. Reagents: Common reagents may include coupling agents or solvents such as dichloromethane or methanol.
  3. Conditions: The reaction is usually carried out under controlled temperatures, often at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
  4. Yield Optimization: Techniques such as refluxing or using microwave-assisted synthesis may be employed to enhance yields.

The detailed reaction mechanism often involves nucleophilic substitution where the morpholine attacks an electrophilic center on the tetrazole derivative, leading to the formation of the final product .

Molecular Structure Analysis

The molecular structure of 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid features a propanoic acid moiety connected to a tetrazole ring substituted with a morpholinyl group.

Key Structural Features:

  • Tetrazole Ring: A five-membered ring containing four nitrogen atoms, contributing to its stability and reactivity.
  • Morpholine Group: A six-membered ring containing one oxygen atom and five carbon atoms, which enhances solubility and biological activity.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential interactions with biological targets .

Chemical Reactions Analysis

3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid can participate in various chemical reactions typical of carboxylic acids and tetrazoles:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amide Formation: Reaction with amines under dehydrating conditions.
  3. Decarboxylation: Under certain conditions, it may lose carbon dioxide.

These reactions are significant for modifying the compound to enhance its pharmacological properties or to create derivatives with tailored activities .

Mechanism of Action

The mechanism of action for 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid largely depends on its interactions at the molecular level with specific biological targets.

Potential Mechanisms:

  • Receptor Binding: The compound may bind to specific receptors in biological systems, influencing signaling pathways.
  • Enzyme Inhibition: It may act as an inhibitor for enzymes involved in metabolic pathways, thereby altering physiological responses.

Research indicates that tetrazole derivatives can exhibit diverse biological activities, including anti-inflammatory and analgesic effects, making this compound a candidate for further pharmacological studies .

Physical and Chemical Properties Analysis

The physical properties of 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid include:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol due to the presence of both hydrophobic (morpholine) and hydrophilic (carboxylic acid) groups.

Chemical properties include its stability under standard laboratory conditions but may be sensitive to strong acids or bases which could lead to hydrolysis or degradation .

Applications

3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid has several promising applications:

  1. Pharmaceutical Development: Used as a scaffold for designing new drugs targeting various diseases.
  2. Biochemical Research: Employed in studies related to enzyme activity modulation or receptor interaction assays.
  3. Proteomics Research: Utilized in proteomics for studying protein interactions and functions due to its ability to modify biomolecules selectively .

Properties

CAS Number

924871-15-8

Product Name

3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid

IUPAC Name

3-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]propanoic acid

Molecular Formula

C9H15N5O3

Molecular Weight

241.251

InChI

InChI=1S/C9H15N5O3/c15-9(16)1-2-14-8(10-11-12-14)7-13-3-5-17-6-4-13/h1-7H2,(H,15,16)

InChI Key

PGYQZWRRWBGWSU-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=NN=NN2CCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.